molecular formula C12H10BrClN2O2 B5886773 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione

1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione

Cat. No. B5886773
M. Wt: 329.57 g/mol
InChI Key: GBPKOKJJSXIFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione, also known as BDA-410, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, as well as a mechanism of action that makes it useful for studying certain biological processes. In

Mechanism of Action

1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione is thought to exert its effects through the inhibition of various enzymes and signaling pathways. Inhibition of PKC activity, as mentioned above, may contribute to the compound's effects on synaptic plasticity and memory formation. Inhibition of Rho kinase activity may contribute to the compound's effects on smooth muscle contraction.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on PKC and Rho kinase activity, this compound has been shown to inhibit the activity of other enzymes, including c-Jun N-terminal kinase and cyclin-dependent kinase 2. These effects may contribute to the compound's anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways. This selectivity allows researchers to study the effects of these enzymes and pathways in a more targeted manner. However, one limitation of using this compound is that it may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione. One area of interest is the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Further studies will be needed to determine the safety and efficacy of this compound in humans.
Another area of interest is the compound's potential as an anti-cancer agent. Additional studies will be needed to determine the optimal dosing and administration of this compound for cancer treatment, as well as its potential for use in combination with other anti-cancer drugs.
Finally, further studies will be needed to fully elucidate the mechanism of action of this compound, as well as its effects on other enzymes and signaling pathways. This information will be important for understanding the compound's full range of effects and potential applications in scientific research.

Synthesis Methods

1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione is synthesized through a multi-step process that involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with N,N-dimethylformamide to form the corresponding amide, which is then reacted with 3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione to form the final product, this compound.

Scientific Research Applications

1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione has potential applications in a range of scientific research areas, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in the regulation of synaptic plasticity and memory formation. This inhibition of PKC activity may provide a new avenue for the treatment of neurological disorders such as Alzheimer's disease.
In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and melanoma. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in these cells.
In cardiovascular research, this compound has been shown to inhibit the activity of a protein called Rho kinase, which plays a role in the regulation of smooth muscle contraction. This inhibition may provide a new avenue for the treatment of cardiovascular diseases such as hypertension.

properties

IUPAC Name

1-(4-bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-7(13)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPKOKJJSXIFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.